6-Nitro-3,4-pyridazinediamine
Description
6-Nitro-3,4-pyridazinediamine is a heterocyclic compound featuring a pyridazine backbone with a nitro group at position 6 and amino groups at positions 3 and 4.
Properties
Molecular Formula |
C4H5N5O2 |
|---|---|
Molecular Weight |
155.117 |
IUPAC Name |
6-nitropyridazine-3,4-diamine |
InChI |
InChI=1S/C4H5N5O2/c5-2-1-3(9(10)11)7-8-4(2)6/h1H,(H2,5,7)(H2,6,8) |
InChI Key |
HNBPCCDQWPBEJY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NN=C1[N+](=O)[O-])N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Differences
- 6-Nitro-3,4-dimethoxyphenylacetic acid () shares a nitro group at position 6 but incorporates methoxy and acetic acid substituents on a phenyl ring. In contrast, 6-Nitro-3,4-pyridazinediamine features a pyridazine core with amino groups.
- Reactivity : Derivatives of 6-nitrohomoveratrole (e.g., 6-nitro-3,4-dimethoxyphenylacetyl chloride) exhibit high instability and reactivity compared to their 2-nitro counterparts, enabling efficient synthesis of downstream products at lower temperatures (77–83% yields) . This suggests that nitro groups in the 6-position enhance electrophilic reactivity, a property that may extend to this compound.
Comparison with 6-Nitro-3,4-Dihydroquinazolin-4-one
Comparison with Nitro-Substituted Flavonoids
Bioactivity and Functional Groups
- 6-Nitro-3'-bromoflavone () is a high-affinity ligand for benzodiazepine receptors, demonstrating that nitro groups in specific positions enhance binding to neurological targets .
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